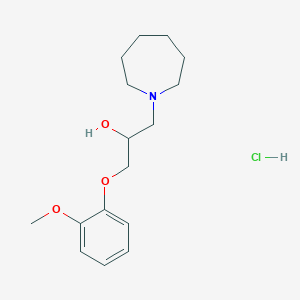

1-(Azepan-1-yl)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride

Beschreibung

1-(Azepan-1-yl)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride is a synthetic aminopropanol derivative with structural similarities to β-adrenergic and α-adrenergic receptor antagonists. The compound features a seven-membered azepane ring linked to a propan-2-ol backbone and a 2-methoxyphenoxy group. The hydrochloride salt enhances solubility, facilitating pharmacological testing and therapeutic applications .

Eigenschaften

IUPAC Name |

1-(azepan-1-yl)-3-(2-methoxyphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3.ClH/c1-19-15-8-4-5-9-16(15)20-13-14(18)12-17-10-6-2-3-7-11-17;/h4-5,8-9,14,18H,2-3,6-7,10-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJXTWCAJCNGJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(CN2CCCCCC2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(Azepan-1-yl)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C15H23ClN2O3

- Molecular Weight : 304.81 g/mol

- CAS Number : 1797132-23-0

- IUPAC Name : 1-[2-hydroxy-3-(2-methoxyphenoxy)propoxy]-3-(2-methoxyphenoxy)propan-2-ol

The biological activity of 1-(Azepan-1-yl)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride is primarily linked to its interaction with various cellular pathways. Research indicates that compounds with similar structures often exhibit:

- Anticancer Activity : The compound shows promise as an anticancer agent, potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth.

- Cytotoxic Effects : Studies have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and other tumorigenic cell types, while exhibiting lower toxicity towards normal cells .

Cytotoxicity Assays

The cytotoxic effects of 1-(Azepan-1-yl)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride were evaluated using the MTT assay, a common method for assessing cell viability. The results indicated:

These values suggest that the compound has a potent inhibitory effect on cancer cell proliferation.

Mechanistic Studies

Further studies have explored the mechanisms underlying the cytotoxic effects:

- Apoptosis Induction : Flow cytometry analyses revealed increased annexin V staining in treated cells, indicating early apoptotic changes.

- Cell Cycle Arrest : The compound was found to induce G0/G1 phase arrest in MCF-7 cells, leading to reduced cell proliferation rates.

Study 1: Anticancer Efficacy in Mice

A preclinical study investigated the efficacy of 1-(Azepan-1-yl)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride in a xenograft mouse model bearing MCF-7 tumors. The results showed:

- Tumor Volume Reduction : Treated mice exhibited a significant reduction in tumor volume compared to controls (p < 0.01).

Study 2: Synergistic Effects with Other Agents

Another study examined the combination of this compound with established chemotherapy agents (e.g., doxorubicin). The combination therapy resulted in enhanced cytotoxicity compared to monotherapy, suggesting potential for use in combination regimens.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Pharmacological Analogues

The table below compares 1-(azepan-1-yl)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride with structurally or functionally related compounds:

Key Structural and Functional Differences

- Azepane vs. Smaller Amine Groups: The azepane ring (7-membered) in the target compound may reduce β-adrenergic receptor binding compared to smaller amines (e.g., isopropyl in propranolol) due to steric hindrance, while enhancing α1-adrenolytic activity .

- Methoxy Substitution: The 2-methoxyphenoxy group, shared with carvedilol, contributes to α1-adrenolytic activity by mimicking catecholamine interactions. However, positional isomers (e.g., 4-methoxy substitution in indole analogs) suppress β-adrenolytic effects .

- Linker Variations: Ethylamino linkers in indole derivatives (e.g., (R,S)-9) improve β1 affinity, whereas azepane’s cyclic structure may prioritize α1-blockade .

Pharmacodynamic and Kinetic Insights

- Spasmolytic Activity : Indole-based analogs (e.g., compounds 10 and 11) exhibit weak spasmolytic effects on rabbit ileum, likely due to calcium channel modulation rather than direct adrenergic blockade. The target compound may share this property .

- Antiarrhythmic Potency: Carvedilol’s carbazole moiety enhances membrane-stabilizing effects, while the azepane-containing compound’s efficacy may rely more on adrenolytic mechanisms .

Research Findings and Limitations

- Adrenolytic Activity: The azepane derivative’s α1-adrenolytic activity is hypothesized to be comparable to indole-based compounds (e.g., 70% inhibition at 10 μM in rabbit aorta models) but weaker than carvedilol’s dual-blockade profile .

- Clinical Potential: Structural analogs like carvedilol are clinically validated for heart failure, whereas the azepane compound remains preclinical, necessitating further studies on bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.